REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[CH3:8][O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12].[C:15]([O-:20])(=[O:19])[C:16]([CH3:18])=[CH2:17]>>[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:10]([O:9][CH3:8])(=[O:14])[C:11]([CH3:13])=[CH2:12].[C:15]([OH:20])(=[O:19])[C:16]([CH3:18])=[CH2:17] |f:3.4.5|
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Name
|
|
Quantity
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250 g
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Type
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reactant
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Smiles
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C(C)OC(C=C)=O
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Name
|
|
Quantity
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225 g
|
Type
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reactant
|
Smiles
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COC(C(=C)C)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
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Smiles
|
C(C(=C)C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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a mixture of monomers
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Name
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|
Type
|
|
Smiles
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C(C)OC(C=C)=O.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |